Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate
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Overview
Description
Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various fields. The compound contains a trifluoromethyl-substituted phenyl ring, an oxazole ring, and an ester functional group, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone can react with acetamide under basic conditions to form the oxazole ring.
Esterification: The carboxylate group is introduced through an esterification reaction. The oxazole derivative can be treated with ethyl chloroformate in the presence of a base like triethylamine to form the ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol or aldehyde under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme
Biological Activity
Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate (CAS Number: 1208722-60-4) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H11F6NO3, with a molecular weight of 367.24 g/mol. The presence of trifluoromethyl groups is notable for enhancing biological activity through increased lipophilicity and metabolic stability.
Property | Value |
---|---|
Molecular Formula | C15H11F6NO3 |
Molecular Weight | 367.24 g/mol |
CAS Number | 1208722-60-4 |
The biological activity of compounds containing the oxazole moiety has been extensively studied. This compound may exhibit various mechanisms of action including:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibitory effects on enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes .
- Anticancer Properties : Studies indicate that oxazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : The presence of the trifluoromethyl group has been associated with enhanced antimicrobial properties against a range of pathogens .
Biological Activities
Research highlights several biological activities associated with this compound:
- Anticancer Activity : Compounds similar to this oxazole derivative have shown potent activity against various cancer cell lines. For instance, derivatives have exhibited IC50 values in the low micromolar range against human colon adenocarcinoma and breast cancer cell lines .
- Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit COX enzymes, thereby reducing prostaglandin synthesis .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a related oxazole compound. It was found to have an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including lung and ovarian cancers. Further modifications led to derivatives that showed significantly improved selectivity and potency against renal cancer cells with IC50 values as low as 1.143 µM .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, compounds containing the trifluoromethyl group were assessed for COX inhibition. Results indicated that these compounds could inhibit COX-1 and COX-2 with selectivity indices surpassing those of standard anti-inflammatory drugs like celecoxib .
Properties
Molecular Formula |
C15H11F6NO3 |
---|---|
Molecular Weight |
367.24 g/mol |
IUPAC Name |
ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C15H11F6NO3/c1-3-24-13(23)11-7(2)22-12(25-11)8-4-9(14(16,17)18)6-10(5-8)15(19,20)21/h4-6H,3H2,1-2H3 |
InChI Key |
GGVJOAVEQSOAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C |
Origin of Product |
United States |
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